3-Nitrobenzamide
Overview
Description
3-Nitrobenzamide is an organic compound with the molecular formula C7H6N2O3. It is a derivative of benzamide, where a nitro group is substituted at the third position of the benzene ring. This compound is known for its yellow crystalline appearance and has a molecular weight of 166.13 g/mol .
Scientific Research Applications
3-Nitrobenzamide has several applications in scientific research:
Mechanism of Action
Target of Action
It’s worth noting that a structurally similar compound, 3-aminobenzamide, is known to inhibit poly adp ribose polymerase (parp), an enzyme responsible for dna repair, transcription control, and programmed cell death .
Mode of Action
The exact mode of action of 3-Nitrobenzamide is not clearly established. Given its structural similarity to 3-Aminobenzamide, it might interact with its targets in a similar manner. When PARP is activated, it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair .
Biochemical Pathways
If we consider the action of 3-aminobenzamide, it could potentially affect the dna repair pathway by inhibiting parp . This could lead to downstream effects such as increased DNA damage and altered gene expression.
Result of Action
If it acts similarly to 3-Aminobenzamide, it could potentially lead to increased DNA damage due to the inhibition of PARP .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that the compound can be prepared from 3-nitrobenzaldehyde or m-nitrobenzonitrile
Cellular Effects
It is known that the compound has anti-tumor activities
Molecular Mechanism
It is known that the compound requires metabolic activation to an unstable intermediate, 4-iodo-3-nitrosobenzamide
Temporal Effects in Laboratory Settings
It is known that the compound can be prepared at 80°C using household bleach
Metabolic Pathways
It is known that the compound can be metabolized to 4-hydroxynibentan
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrobenzamide can be synthesized through several methods:
Nitration of Benzamide: This involves the nitration of benzamide using a mixture of concentrated sulfuric acid and nitric acid.
Hydrolysis of Methyl 3-Nitrobenzoate: Another method involves the hydrolysis of methyl 3-nitrobenzoate in the presence of sodium hydroxide, followed by acidification to yield 3-nitrobenzoic acid, which is then converted to this compound.
Industrial Production Methods:
Chemical Reactions Analysis
3-Nitrobenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Hydrolysis Conditions: Basic conditions using sodium hydroxide.
Major Products:
Reduction: 3-Aminobenzamide.
Substitution: Various substituted benzamides.
Hydrolysis: 3-Nitrobenzoic acid.
Comparison with Similar Compounds
- 3-Aminobenzamide
- 4-Nitrobenzamide
- Benzamide
- 3-Nitroaniline
Properties
IUPAC Name |
3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAYEPXDGHYGRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Record name | M-NITROBENZAMIDE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025732 | |
Record name | 3-Nitrobenzamide | |
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Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
M-nitrobenzamide is a yellow powder. (NTP, 1992) | |
Record name | M-NITROBENZAMIDE | |
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Boiling Point |
590 to 599 °F at 760 mmHg (NTP, 1992) | |
Record name | M-NITROBENZAMIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20751 | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
Record name | M-NITROBENZAMIDE | |
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CAS No. |
645-09-0 | |
Record name | M-NITROBENZAMIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20751 | |
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Record name | 3-Nitrobenzamide | |
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Record name | 3-Nitrobenzamide | |
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Record name | 3-Nitrobenzamide | |
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Record name | Benzamide, 3-nitro- | |
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Record name | 3-Nitrobenzamide | |
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Record name | 3-nitrobenzamide | |
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Record name | 3-NITROBENZAMIDE | |
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Melting Point |
288.9 °F (NTP, 1992) | |
Record name | M-NITROBENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20751 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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